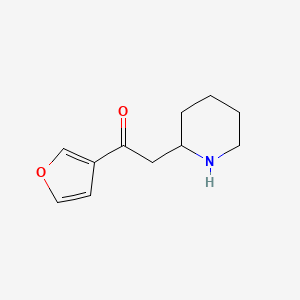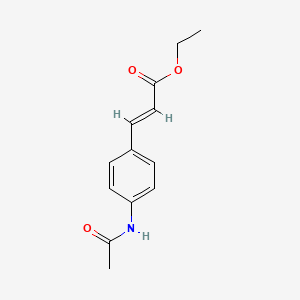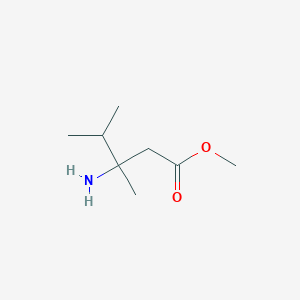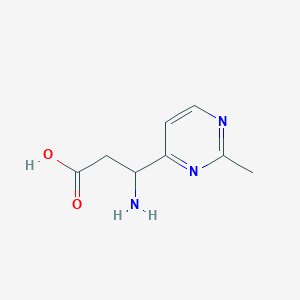
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid is a heterocyclic compound with a unique structure that includes an amino group, a pyrimidine ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyrimidine-4-carbaldehyde with glycine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development.
科学的研究の応用
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用機序
The mechanism of action of 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used in the research.
類似化合物との比較
- 3-Amino-3-(2-chloropyridin-4-yl)propanoic acid
- 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid
- 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13) |
InChIキー |
HBGGYGBHSHKRPP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
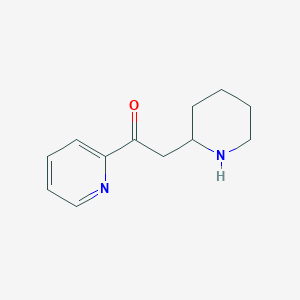
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)

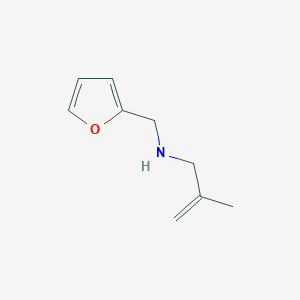
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
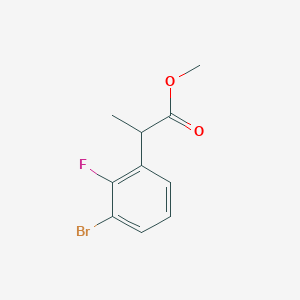
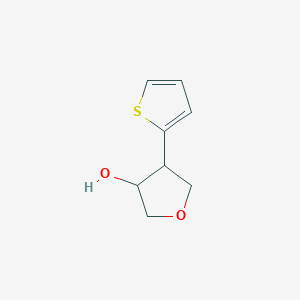
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

